molecular formula C14H9Br2N3O2S B3460120 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide

Cat. No.: B3460120
M. Wt: 443.1 g/mol
InChI Key: JIPYFUVICOIRGW-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide is a synthetic organic compound that features a benzoxazole ring, a pyridine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzoxazole Ring: Starting from an appropriate o-aminophenol and a carboxylic acid derivative.

    Introduction of Sulfanyl Group: Using thiolation reactions to introduce the sulfanyl group to the benzoxazole ring.

    Formation of Pyridine Derivative: Bromination of pyridine to obtain 3,5-dibromopyridine.

    Coupling Reaction: Coupling the benzoxazole derivative with the pyridine derivative through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Diagnostic Agents: Use in imaging or diagnostic applications.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. Molecular targets could include specific proteins or nucleic acids, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dichloropyridin-2-yl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-difluoropyridin-2-yl)acetamide

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of bromine atoms might enhance its ability to participate in certain types of chemical reactions or interact with biological targets.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3O2S/c15-8-5-9(16)13(17-6-8)19-12(20)7-22-14-18-10-3-1-2-4-11(10)21-14/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPYFUVICOIRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=C(C=C(C=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide

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